molecular formula C21H18ClN5O3 B12640762 methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12640762
M. Wt: 423.9 g/mol
InChI Key: MSNZCZSGEOMKAH-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. Key structural features include:

  • Position 8: A chloro substituent, which enhances electrophilicity and influences binding interactions in biological targets.
  • Position 4: A 1H-indol-5-yl group, contributing aromatic and hydrogen-bonding capabilities.
  • Position 2: A morpholin-4-yl moiety, improving solubility and pharmacokinetic properties.
  • Position 6: A methyl ester, modulating lipophilicity and serving as a synthetic handle for further derivatization.

This compound is likely explored for kinase inhibition due to structural similarities with known kinase inhibitors (e.g., PI3K/mTOR inhibitors) .

Properties

Molecular Formula

C21H18ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-2-3-15-12(10-13)4-5-23-15)25-21(26-18)27-6-8-30-9-7-27/h2-5,10-11,23H,6-9H2,1H3

InChI Key

MSNZCZSGEOMKAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC4=C(C=C3)NC=C4)N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate generally follows these key steps:

  • Formation of the Pyrido[3,2-d]pyrimidine Core :

    • This is often achieved through cyclization reactions involving appropriate precursors.
    • A common method employed is the use of a pyrimidine precursor that undergoes cyclization with a suitable amine.
  • Indole Ring Construction :

    • The Fischer indole synthesis can be utilized for constructing the indole ring by reacting phenylhydrazine with a ketone under acidic conditions. This reaction is crucial as it introduces the indole moiety into the structure.
  • Introduction of Morpholine :

    • The morpholine group can be introduced through nucleophilic substitution reactions involving appropriate halides or other electrophiles.
  • Functionalization :

    • Subsequent functionalization steps may include chlorination and esterification to achieve the final carboxylate form of the compound.

Reaction Conditions and Optimization

The optimization of reaction conditions is essential for enhancing yields and purity during synthesis:

  • Temperature Control : Maintaining specific temperatures during reactions can significantly influence the rate and outcome.

  • Catalysts : The use of catalysts can facilitate reactions, especially in cyclization and substitution processes.

  • Solvent Selection : Choosing the right solvent can impact solubility and reactivity, thus affecting overall yield.

Chemical Reactions Involved

The compound can undergo various chemical transformations:

Types of Reactions

  • Oxidation :

    • Common oxidizing agents like potassium permanganate or chromium trioxide can be utilized.
  • Reduction :

    • Reducing agents such as lithium aluminum hydride or sodium borohydride are effective in reducing certain functional groups.
  • Substitution Reactions :

    • The chloro group is amenable to nucleophilic substitution, allowing for further functionalization.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate Acidic or neutral medium
Reduction Lithium aluminum hydride Anhydrous ether
Substitution Sodium methoxide Methanol

Major Products Formed

The major products from these reactions depend on specific reagents and conditions used:

Industrial Production Methods

In an industrial context, the synthesis may involve scaling up processes while ensuring quality control:

  • Process Optimization : Adjusting reaction parameters to maximize yield and minimize byproducts.

  • Quality Assurance : Implementing stringent testing protocols to ensure purity and consistency in batches produced.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, which constructs the indole ring through the reaction of phenylhydrazine with ketones under acidic conditions. Industrial production may involve optimizing reaction conditions for higher yields and purity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

  • Anticancer Activity:
    • Recent studies have highlighted its efficacy against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Preliminary findings suggest it may inhibit eukaryotic elongation factor 2 kinase (eEF-2K), a crucial regulator in cancer cell proliferation and survival .
  • Antimicrobial Properties:
    • The compound has shown potential as a bioactive agent with antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .

The unique combination of functional groups in this compound allows it to interact with various biological targets:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects .
  • Receptor Modulation:
    • Its indole moiety is known to bind to receptors and modulate their activity, potentially influencing signaling pathways related to cancer and other diseases .

Case Study 1: Antitumor Efficacy

In vitro studies using the MTT assay demonstrated that methyl 8-chloro... effectively reduced cell viability in multiple cancer cell lines. The mechanism involved the inhibition of key kinases that regulate cell growth .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests indicated that this compound showed significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate and analogous compounds:

Compound Name / CAS No. Core Structure Key Substituents Functional Impact Source
Target Compound Pyrido[3,2-d]pyrimidine 8-Cl, 4-(1H-indol-5-yl), 2-morpholin-4-yl, 6-COOCH3 Methyl ester enhances lipophilicity; chloro improves electrophilicity.
8-Chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid (1240122-96-6) Pyrido[3,2-d]pyrimidine 8-Cl, 4-(1H-indol-5-yl), 2-morpholin-4-yl, 6-COOH Carboxylic acid increases polarity, potentially improving aqueous solubility.
6-(1H-Indol-5-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine (897361-74-9) Pyrido[3,2-d]pyrimidine 2-NH2, 4-morpholin-4-yl, 6-(1H-indol-5-yl) Amine group at position 2 may alter hydrogen-bonding interactions with targets.
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol (1220114-00-0) Pyrido[3,2-d]pyrimidine 8-SCH3, 2-(3-thienyl), 6-CH2OH Methylthio group increases lipophilicity; thienyl modifies π-π stacking.
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (EP 2 402 347 A1) Thieno[3,2-d]pyrimidine 2-Cl, 4-morpholin-4-yl, 6-CHO Thieno core reduces planarity vs. pyrido, potentially affecting target binding.
4-(1-Methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine (EP 2 402 347 A1) Naphthyridine 4-(1-methylpyrazol-5-yl), 8-(1H-pyrazol-5-yl) Naphthyridine core alters electronic properties and scaffold rigidity.

Key Findings:

Core Structure Variations: Pyrido[3,2-d]pyrimidine vs. Naphthyridine Derivatives: The naphthyridine core () introduces a larger π-system, which may enhance binding to hydrophobic kinase pockets but reduce metabolic stability .

Substituent Effects :

  • Position 8 : Chloro (target compound) vs. methylthio (CAS 1220114-00-0): Methylthio increases lipophilicity (logP +0.5–1.0), favoring membrane permeability but risking higher CYP-mediated metabolism .
  • Position 6 : Methyl ester (target) vs. carboxylic acid (CAS 1240122-96-6): The ester group improves cell permeability, while the acid form may enhance solubility (>2-fold in PBS) and reduce off-target toxicity .

Synthetic Approaches: Suzuki-Miyaura coupling (e.g., ) is widely used to introduce aryl/heteroaryl groups (e.g., indol-5-yl) at position 4 of pyrido/thieno-pyrimidine cores . Morpholin-4-yl groups are typically introduced via nucleophilic substitution at position 2 under basic conditions (e.g., K2CO3 in acetonitrile) .

Biological Activity

Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on various studies.

Synthesis and Structural Characteristics

The compound belongs to the pyrido[3,2-d]pyrimidine family, which has been recognized for diverse pharmacological activities. The synthesis typically involves multi-step processes that include the formation of the pyrido[3,2-d]pyrimidine core followed by functionalization to introduce the indole and morpholine moieties. The presence of the chloro and carboxylate groups is crucial for enhancing its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Inhibition of eEF-2K : This compound has been evaluated for its ability to inhibit eukaryotic elongation factor 2 kinase (eEF-2K), which plays a critical role in cancer cell proliferation. It has shown promising IC50 values in the low micromolar range, indicating effective inhibition of kinase activity in vitro .

The proposed mechanism includes:

  • Kinase Inhibition : By inhibiting eEF-2K, the compound disrupts protein synthesis pathways crucial for cancer cell survival.
  • Induction of Apoptosis : Studies suggest that treatment with this compound induces apoptotic pathways in cancer cells, leading to increased cell death .

In Vitro Studies

A series of experiments have been conducted to assess the compound's cytotoxicity and antiproliferative effects:

  • Cell Lines Tested : Commonly used cancer cell lines include MDA-MB-231 (breast cancer) and others like MCF-7.
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.12 µM to 0.28 µM against various targets, showcasing its potency compared to established drugs .

Comparative Analysis

CompoundTargetIC50 Value (µM)Remarks
Methyl 8-chloro...eEF-2K0.28Effective inhibitor
Compound AEGFR0.12Significant activity
Compound BOther KinasesVariesLess potent than A

Pharmacological Profile

The pharmacological profile of this compound indicates a broad spectrum of activity beyond anticancer effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, contributing to its therapeutic versatility .

Q & A

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., C-2 of pyridopyrimidine) .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., PI3Kα) and validate with SPR assays .

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